molecular formula C20H22N2O5 B2834749 N-(2-(furan-2-yl)-2-morpholinoethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1209852-80-1

N-(2-(furan-2-yl)-2-morpholinoethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2834749
CAS RN: 1209852-80-1
M. Wt: 370.405
InChI Key: IUGDSLWLRRITGN-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . Furfural can be obtained from renewable resources, making it an attractive option in terms of green chemistry .


Molecular Structure Analysis

Furan derivatives have a planar five-membered ring with 4 carbon atoms and 1 oxygen atom. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules .


Chemical Reactions Analysis

Furans undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid .


Physical And Chemical Properties Analysis

Furfural, a furan derivative, is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan. It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts .

Scientific Research Applications

Enzyme Inhibition

Beyond antibacterial properties, this compound has demonstrated interesting enzymatic effects:

Conformational Equilibrium

The compound exists in a conformational equilibrium, manifesting as a mixture of synperiplanar E (sp E) and antiperiplanar E (ap E), or synperiplanar Z (sp Z) and antiperiplanar Z (ap Z) . This dynamic behavior may have implications for its interactions with biological targets.

Furan Platform Chemicals

Apart from its biological activities, furan derivatives play a role in sustainable chemistry. Furan platform chemicals (FPCs) derived from biomass, such as furfural and 5-hydroxymethylfurfural, have applications beyond fuels and plastics . These compounds contribute to greener chemical processes.

Mechanism of Action

While the mechanism of action of your specific compound is not available, furan derivatives are known to interact with various biomolecules like proteins and amino acids via the azomethine nitrogen, C=N . This interaction is potentially responsible for the enhancement of biological activity .

Safety and Hazards

Furfural is a colorless liquid with a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .

Future Directions

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines. Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-24-17-5-2-4-14-12-18(27-19(14)17)20(23)21-13-15(16-6-3-9-26-16)22-7-10-25-11-8-22/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDSLWLRRITGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-morpholinoethyl)-7-methoxybenzofuran-2-carboxamide

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